

Spectroscopic Analysis of Ethyl 6-Formylnicotinate: A Technical Overview

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Compound of Interest

Compound Name: *Ethyl 6-formylnicotinate*

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An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Ethyl 6-formylnicotinate**, a key heterocyclic building block in medicinal chemistry and materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This guide is intended for researchers and scientists in organic synthesis, drug development, and analytical chemistry, offering insights into the structural elucidation and quality control of this important compound. Due to the limited availability of publicly accessible, experimentally verified spectra for **Ethyl 6-formylnicotinate**, this guide will focus on the theoretical and expected spectroscopic characteristics based on its structure and data from closely related analogs. Methodologies for data acquisition and interpretation are also discussed to provide a framework for the analysis of this and similar molecules.

Introduction: The Significance of Ethyl 6-Formylnicotinate

Ethyl 6-formylnicotinate, a derivative of nicotinic acid (Vitamin B3), is a bifunctional molecule featuring both an ethyl ester and an aldehyde group on a pyridine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The aldehyde serves as a handle for reactions such as

reductive amination, Wittig reactions, and the formation of Schiff bases, while the ethyl ester can be hydrolyzed or converted to other functional derivatives. Its structural motif is of significant interest in the development of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will outline the expected spectroscopic data for **Ethyl 6-formylnicotinate** and provide the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic protons of the pyridine ring.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Ethyl 6-formylnicotinate** in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at ~ 7.26 ppm. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d_6) could also be used depending on the sample's solubility.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

- ^1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
- ^{13}C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **Ethyl 6-formylnicotinate** is expected to show distinct signals for the protons of the ethyl group and the pyridine ring, as well as the aldehyde proton.

Table 1: Predicted ^1H NMR Data for **Ethyl 6-formylnicotinate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.1	Singlet (s)	1H	Aldehyde-H	Aldehyde protons are highly deshielded and typically appear in this downfield region.
~9.2	Doublet (d)	1H	Pyridine-H2	The proton at position 2 is adjacent to the ring nitrogen and the ester group, leading to significant deshielding.
~8.4	Doublet of doublets (dd)	1H	Pyridine-H4	This proton is coupled to both H2 and H5, and its chemical shift is influenced by the electron-withdrawing nature of the adjacent ester group.
~7.8	Doublet (d)	1H	Pyridine-H5	This proton is adjacent to the formyl group and coupled to H4.
~4.4	Quartet (q)	2H	-OCH ₂ CH ₃	The methylene protons of the ethyl ester are adjacent to an oxygen atom and

are split by the methyl protons.

The methyl protons of the ethyl ester are split by the adjacent methylene protons.

~1.4 Triplet (t) 3H -OCH₂CH₃

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **Ethyl 6-formylnicotinate**

Chemical Shift (δ , ppm)	Assignment	Rationale
~192	Aldehyde C=O	The carbonyl carbon of the aldehyde is highly deshielded.
~164	Ester C=O	The carbonyl carbon of the ethyl ester is also in the downfield region but typically less deshielded than an aldehyde.
~155	Pyridine-C2	This carbon is adjacent to the nitrogen and the ester group.
~152	Pyridine-C6	This carbon is adjacent to the nitrogen and bonded to the formyl group.
~138	Pyridine-C4	Aromatic carbon chemical shifts are influenced by the substituents on the ring.
~128	Pyridine-C3	This carbon is attached to the ester group.
~120	Pyridine-C5	This carbon is adjacent to the formyl group.
~62	$-\text{OCH}_2\text{CH}_3$	The methylene carbon of the ethyl ester is attached to an oxygen atom.
~14	$-\text{OCH}_2\text{CH}_3$	The methyl carbon of the ethyl ester is in the typical upfield region for alkyl carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

- Thin Film (for liquids or low-melting solids): A drop of the neat sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): This is a convenient method for both liquids and solids, requiring minimal sample preparation. The sample is placed directly on the ATR crystal.

Predicted IR Spectrum

The IR spectrum of **Ethyl 6-formylnicotinate** will be dominated by the characteristic absorption bands of its functional groups.

Table 3: Predicted IR Absorption Bands for **Ethyl 6-formylnicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Medium	C-H stretch (aromatic)	Characteristic stretching vibrations of C-H bonds on the pyridine ring.
~2980-2850	Medium	C-H stretch (aliphatic)	Stretching vibrations of the C-H bonds in the ethyl group.
~2850 and ~2750	Weak to Medium	C-H stretch (aldehyde)	The presence of two bands in this region (Fermi doublet) is characteristic of an aldehyde C-H stretch.
~1730	Strong	C=O stretch (ester)	The strong absorption due to the carbonyl stretch of the ethyl ester.
~1700	Strong	C=O stretch (aldehyde)	The carbonyl stretch of the aldehyde, which may be slightly at a lower frequency than the ester due to conjugation with the aromatic ring.
~1600, ~1580, ~1470	Medium to Strong	C=C and C=N stretch (pyridine ring)	Characteristic skeletal vibrations of the pyridine ring.
~1250	Strong	C-O stretch (ester)	The C-O single bond stretch of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol for MS Data Acquisition

Instrumentation:

- A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is valuable for determining the exact molecular formula.

Sample Introduction:

- Direct Infusion (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): For volatile compounds, GC can be used to separate the sample before it enters the mass spectrometer.

Predicted Mass Spectrum

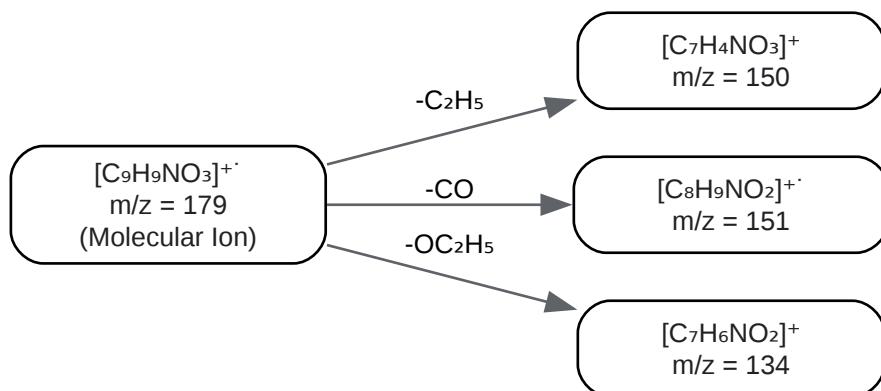
Molecular Ion:

- The molecular formula of **Ethyl 6-formylnicotinate** is $C_9H_{11}NO_3$.
- The nominal molecular weight is 179 g/mol. The mass spectrum should show a molecular ion peak (M^+) at $m/z = 179$ under EI conditions, or a protonated molecule ($[M+H]^+$) at $m/z = 180$ under ESI conditions.

Key Fragmentation Pattern (EI):

- Loss of the ethoxy group ($-OCH_2CH_3$): A significant fragment at $m/z = 134$, corresponding to the loss of a 45 Da fragment.

- Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 150.
- Loss of carbon monoxide (-CO) from the aldehyde: A fragment at m/z = 151.



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Caption: Predicted major fragmentation pathways for **Ethyl 6-formylnicotinate** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **Ethyl 6-formylnicotinate**, encompassing NMR, IR, and MS techniques, provides a robust framework for its structural verification and purity assessment. While experimentally obtained data for this specific molecule is not widely published, the predicted spectra and interpretations presented in this guide, based on fundamental principles and data from analogous structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for confident structural assignment in synthetic and medicinal chemistry endeavors.

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